molecular formula C10H12N2O B3351704 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- CAS No. 39191-73-6

3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)-

Cat. No.: B3351704
CAS No.: 39191-73-6
M. Wt: 176.21 g/mol
InChI Key: LPMXHTSWSHVNSG-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fused ring system with a nitrogen atom, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzamide with methylamine in the presence of a cyclizing agent can yield the desired product. Another method involves the reduction of 3-nitro-2H-isoquinolinone followed by methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amines.

Scientific Research Applications

3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Quinolinone derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Isoquinoline derivatives: These compounds also have a fused ring system with a nitrogen atom, making them structurally similar.

Uniqueness: 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)- is unique due to its specific substitution pattern and the presence of a methylamino group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(methylamino)-1,4-dihydroisoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-11-12-7-9-5-3-2-4-8(9)6-10(12)13/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMXHTSWSHVNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1CC2=CC=CC=C2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192435
Record name 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39191-73-6
Record name 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039191736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)-
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3(2H)-Isoquinolinone, 1,4-dihydro-2-(methylamino)-

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